molecular formula C20H21ClN4O B2812143 N-{1-[(4-tert-butylphenyl)methyl]-1H-pyrazol-5-yl}-6-chloropyridine-3-carboxamide CAS No. 1375166-29-2

N-{1-[(4-tert-butylphenyl)methyl]-1H-pyrazol-5-yl}-6-chloropyridine-3-carboxamide

Cat. No.: B2812143
CAS No.: 1375166-29-2
M. Wt: 368.87
InChI Key: WIVJNBRMIQEBBP-UHFFFAOYSA-N
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Description

N-{1-[(4-tert-butylphenyl)methyl]-1H-pyrazol-5-yl}-6-chloropyridine-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyrazole ring substituted with a 4-tert-butylphenylmethyl group and a chloropyridine carboxamide moiety, making it a molecule of interest for its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1-[(4-tert-butylphenyl)methyl]-1H-pyrazol-5-yl}-6-chloropyridine-3-carboxamide typically involves multi-step organic reactions. One common approach includes:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized via the reaction of hydrazine with an appropriate 1,3-diketone.

    Substitution with 4-tert-butylphenylmethyl Group: The pyrazole intermediate is then alkylated with 4-tert-butylbenzyl chloride under basic conditions.

    Coupling with 6-Chloropyridine-3-carboxylic Acid: The final step involves coupling the substituted pyrazole with 6-chloropyridine-3-carboxylic acid using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring or the tert-butyl group.

    Reduction: Reduction reactions may target the carboxamide group, converting it to an amine.

    Substitution: The chloropyridine moiety is susceptible to nucleophilic substitution reactions, where the chlorine atom can be replaced by various nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions, often under basic conditions or with the aid of a catalyst.

Major Products

    Oxidation: Products may include oxidized derivatives of the pyrazole or tert-butyl group.

    Reduction: The primary product would be the corresponding amine derivative.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, N-{1-[(4-tert-butylphenyl)methyl]-1H-pyrazol-5-yl}-6-chloropyridine-3-carboxamide is studied for its unique reactivity and potential as a building block for more complex molecules. Its ability to undergo various chemical transformations makes it valuable in synthetic organic chemistry.

Biology and Medicine

In biological and medical research, this compound may be investigated for its potential as a pharmaceutical agent. Its structural features suggest it could interact with biological targets such as enzymes or receptors, making it a candidate for drug development.

Industry

In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of agrochemicals, dyes, or other specialty chemicals.

Mechanism of Action

The mechanism by which N-{1-[(4-tert-butylphenyl)methyl]-1H-pyrazol-5-yl}-6-chloropyridine-3-carboxamide exerts its effects would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes, inhibiting or modulating their activity. The pyrazole and pyridine rings could facilitate binding to active sites, while the tert-butyl group might enhance lipophilicity and membrane permeability.

Comparison with Similar Compounds

Similar Compounds

  • N-{1-[(4-tert-butylphenyl)methyl]-1H-pyrazol-5-yl}-6-fluoropyridine-3-carboxamide
  • N-{1-[(4-tert-butylphenyl)methyl]-1H-pyrazol-5-yl}-6-bromopyridine-3-carboxamide

Uniqueness

Compared to its analogs, N-{1-[(4-tert-butylphenyl)methyl]-1H-pyrazol-5-yl}-6-chloropyridine-3-carboxamide may exhibit unique reactivity due to the presence of the chlorine atom, which can influence its electronic properties and reactivity in substitution reactions. The tert-butyl group also imparts steric hindrance, potentially affecting its binding interactions and stability.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

N-[2-[(4-tert-butylphenyl)methyl]pyrazol-3-yl]-6-chloropyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21ClN4O/c1-20(2,3)16-7-4-14(5-8-16)13-25-18(10-11-23-25)24-19(26)15-6-9-17(21)22-12-15/h4-12H,13H2,1-3H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIVJNBRMIQEBBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)CN2C(=CC=N2)NC(=O)C3=CN=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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